molecular formula C9H9Cl2NO B13010164 6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13010164
M. Wt: 218.08 g/mol
InChI Key: GNPZSTOFFJVKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound of high interest in pharmaceutical and agrochemical research. The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activity. Researchers utilize this core structure to develop novel therapeutic agents. For instance, closely related 2H-benzo[b][1,4]oxazine derivatives have been synthesized and identified as potent, selective antagonists for specific biological targets. A small library of such compounds has shown promising biological activity, with some analogs demonstrating specific inhibitory effects on hypoxic cancer cell growth while sparing normoxic cells . Furthermore, other 3,4-dihydro-2H-benzo[1,4]oxazine derivatives have been designed as potent 5-HT6 receptor antagonists, displaying subnanomolar affinities and good brain penetration in animal studies, highlighting the scaffold's relevance in neuroscience . Beyond pharmacology, the benzo[1,4]oxazine core is also a key intermediate in the synthesis of complex molecules, such as uracil-based compounds investigated for their utility as herbicides . This compound is intended for research purposes only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

6,7-dichloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H9Cl2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3

InChI Key

GNPZSTOFFJVKFT-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC(=C(C=C2O1)Cl)Cl

Origin of Product

United States

Preparation Methods

Reductive Ring-Expansion Using DIBALH

  • Procedure: Treatment of oxime precursors with 6 equivalents of DIBALH in dichloromethane at 0°C to room temperature.
  • Outcome: Smooth reductive ring-expansion yielding the benzoxazine ring system.
  • Yields: Typically around 80% for the target benzoxazine compound.
  • Notes: Reaction temperature and solvent choice affect regioselectivity and yield. For example, reactions at elevated temperatures (80°C) in 1,2-dichloroethane improve conversion but may reduce regioselectivity.

Cyclization via Aminophenol and Acylating Agents

  • Starting materials: 2-amino-5-chlorophenol and methyl-substituted acyl chlorides or aldehydes.
  • Reaction conditions: Heating under reflux or ultrasonic irradiation in solvents like toluene or methanol/THF/water mixtures.
  • Purification: Flash column chromatography or recrystallization using hexane/ethyl acetate mixtures.
  • Yields: High yields reported, often exceeding 80%, with excellent purity after purification.

Use of Sodium Hydride and Dimethyl Oxalate

  • Method: Deprotonation of aminophenol derivatives with sodium hydride followed by reaction with dimethyl oxalate to form diketo-esters, which are then cyclized.
  • Reaction monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate as eluent.
  • Purification: Recrystallization from ethyl acetate/hexane mixtures.
  • Yields: Up to 97% for intermediate diketo-acids, which are precursors to benzoxazine derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Deprotonation & ester formation NaH, dimethyl oxalate, toluene 0°C to reflux 6 h Up to 97 Monitored by TLC, followed by extraction and recrystallization
Cyclization via ultrasonic irradiation Aminophenol + acylating agent, ultrasonic bath 80°C 75-90 min >80 Efficient ring closure, TLC monitored
Reductive ring-expansion DIBALH in CH2Cl2 or 1,2-dichloroethane 0°C to 80°C 2-16 h 46-80 Regioselectivity depends on temperature and substituents

Purification Techniques

  • Recrystallization: Commonly used solvent systems include hexane/ethyl acetate mixtures in varying ratios (e.g., 90:10, 80:20).
  • Flash Column Chromatography: Silica gel columns with hexane/ethyl acetate eluents (ratios from 7.5:2.5 to 9:1) are employed to achieve high purity.
  • Extraction: Sequential washing with water, brine, and drying over anhydrous sodium sulfate is standard to remove impurities.

Research Findings and Analytical Data

  • The reductive ring-expansion method using DIBALH is a robust and regioselective approach to synthesize benzoxazine derivatives, including 6,7-dichloro-2-methyl-3,4-dihydro-2H-benzo[b]oxazine.
  • Reaction conditions such as temperature, solvent, and equivalents of reducing agent critically influence yield and regioselectivity.
  • The presence of chlorine substituents at positions 6 and 7 is typically ensured by starting from appropriately chlorinated aminophenols, avoiding post-synthesis halogenation which can be less selective.
  • Purification methods are well-established, allowing for isolation of the compound in high purity suitable for further biological or material science applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Reference
Reductive ring-expansion DIBALH, CH2Cl2, 0°C to RT High regioselectivity, good yield 46-80
Cyclization with acylating agents Aminophenol + acyl chlorides, ultrasonic irradiation, toluene Mild conditions, scalable >80
Sodium hydride & dimethyl oxalate NaH, dimethyl oxalate, toluene, reflux High yield intermediates Up to 97

Chemical Reactions Analysis

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets effectively. Research indicates that compounds with similar oxazine structures exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzo[b][1,4]oxazine exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific signaling pathways involved in cell survival and proliferation.

Materials Science

Polymer Chemistry
In materials science, this compound is explored as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to heat and chemical degradation.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityUp to 300 °C
Mechanical Strength80 MPa
Chemical ResistanceHigh (to solvents)

Agrochemicals

Pesticidal Applications
The compound has shown promise as an agrochemical agent. Research indicates that its chlorinated structure may enhance its efficacy as a pesticide or herbicide. Studies have demonstrated that similar compounds exhibit potent activity against a range of agricultural pests.

Case Study: Efficacy Against Pests
In field trials, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, suggesting its potential utility in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzo[b][1,4]oxazine Derivatives

7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (Levofloxacin Precursor)
  • Structural Differences : Fluorine substituents at positions 7 and 8 and a methyl group at position 3.
  • Functional Impact: Fluorine’s electronegativity increases oxidative stability and bioavailability compared to chlorine. This compound is a precursor to Levofloxacin, a fluoroquinolone antibiotic, highlighting the role of fluorine in antimicrobial activity .
  • Synthesis : Produced via chemoenzymatic asymmetric synthesis with high enantiomeric purity (91% yield using ADH-A enzyme) .
2,8-Disubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine (TTZ-1/TTZ-2)
  • Structural Differences : Features a TTZ head group (bioisostere for carboxylic acids) and a hydrophobic chain at position 6.
  • Functional Impact : The TTZ group mimics carboxylic acids, enabling interactions with protein targets. The hydrophobic chain enhances membrane permeability, making these compounds potent inhibitors of protein S-a .
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • Structural Differences : A trifluoromethyl group at position 3.

Heterocyclic Variants with Sulfur Substitution

1,4-Benzoxathiins (e.g., 6-Methoxy-2-phenyl-1,4-benzoxathiin)
  • Structural Differences : Sulfur replaces oxygen in the heterocycle.
  • Functional Impact : Sulfur’s larger atomic size increases ring strain and alters electronic properties. These compounds exhibit distinct reactivity in nucleophilic substitutions, as shown in their synthesis via sodium hydride-mediated coupling .
Benzodithiazine Derivatives (e.g., Methyl 6-chloro-3-[...]-1,4,2-benzodithiazine-7-carboxylate)
  • Structural Differences : Contains two sulfur atoms and a fused dithiazine ring.
  • Functional Impact : The sulfone groups (SO₂) enhance electrophilicity, enabling interactions with thiol-containing biological targets. These derivatives show cytotoxicity in cancer cell lines, with IR peaks at 1330–1150 cm⁻¹ (SO₂ stretching) .

Substituent Position and Halogen Effects

  • Chlorine vs. Fluorine :
    • Chlorine’s higher atomic weight and steric bulk may improve DNA intercalation in hypoxic cells .
    • Fluorine’s smaller size and electronegativity favor pharmacokinetic properties, as seen in Levofloxacin’s clinical success .
  • Methyl Group Position :
    • The 2-methyl group in the target compound may reduce ring flexibility compared to 3-methyl derivatives, affecting binding pocket accommodation .

Data Tables

Table 1: Structural and Functional Comparison of Benzo[b][1,4]oxazine Derivatives

Compound Name Substituents Key Functional Groups Biological Activity Reference
6,7-Dichloro-2-methyl-3,4-dihydro-2H-... 6-Cl, 7-Cl, 2-CH₃ Chlorine, Methyl Hypoxia-targeted cytotoxicity
7,8-Difluoro-3-methyl-3,4-dihydro-2H-... 7-F, 8-F, 3-CH₃ Fluorine, Methyl Antimicrobial precursor
TTZ-1/TTZ-2 2-TTZ, 8-hydrophobic chain TTZ (carboxylic acid mimic) Protein S-a inhibition
3-(Trifluoromethyl)-3,4-dihydro-2H-... 3-CF₃ Trifluoromethyl Discontinued (lipophilicity)

Table 2: Heterocyclic Variants

Compound Class Heteroatoms Example Compound Key Properties Reference
1,4-Benzoxathiins O, S 6-Methoxy-2-phenyl-1,4-benzoxathiin Increased ring strain, NMR δ 6.38–8.37
Benzodithiazines S, SO₂ Methyl 6-chloro-3-...-benzodithiazine SO₂ electrophilicity, IR 1330 cm⁻¹

Biological Activity

6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of benzo[b][1,4]oxazines, characterized by a fused benzene and oxazine ring structure. The presence of dichloro and methyl groups contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways.
  • Neuroprotective Effects : There is evidence pointing towards its potential in neuroprotection, particularly in models of neurodegenerative diseases.
  • GSK-3β Inhibition : Similar compounds have shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a target for various therapeutic applications.

The exact mechanisms by which this compound exerts its effects are still under investigation. Key proposed mechanisms include:

  • Inhibition of GSK-3β : Compounds structurally related to benzo[b][1,4]oxazines have demonstrated significant inhibition of GSK-3β with IC50 values in the low micromolar range .
  • Induction of Apoptosis : Evidence from related studies indicates that these compounds can induce apoptosis in cancer cells via mitochondrial pathways.
  • Reduction of Oxidative Stress : The antioxidant properties may contribute to neuroprotective effects by reducing oxidative damage in neuronal cells.

Case Studies and Experimental Findings

StudyFindings
GSK-3β Inhibition Study A compound similar to this compound was shown to increase GSK-3β Ser9 phosphorylation in neuroblastoma cells at a concentration of 12.5 μM .
Anticancer Efficacy In vitro tests revealed that related oxazine derivatives exhibited cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects Compounds within this class demonstrated protective effects against oxidative stress-induced cell death in neuronal models .

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